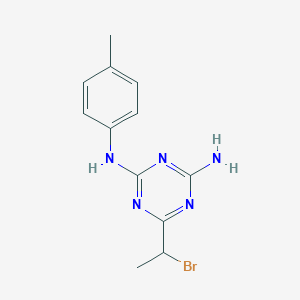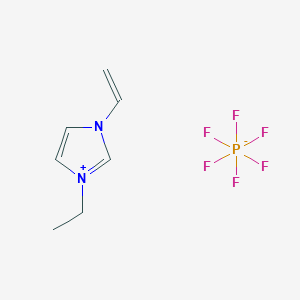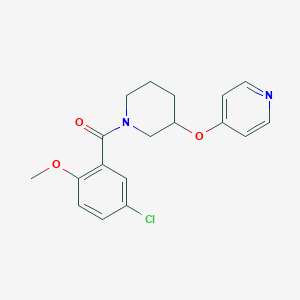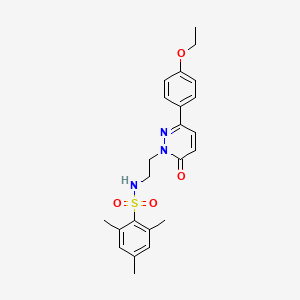![molecular formula C15H12ClN3O3S2 B2613220 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 477845-26-4](/img/structure/B2613220.png)
3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one” has a CAS Number of 344277-12-9 and a molecular weight of 307.74 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3/c1-7-4-10 (15)13 (16-6-7)18-17-9 (3)12-11 (19)5-8 (2)21-14 (12)20/h4-6,17,19H,3H2,1-2H3, (H,16,18) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The chemical compound 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been explored for its antimicrobial properties. Researchers synthesized a series of heterocyclic compounds through condensation and cyclization reactions. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing potential in the development of new antimicrobial agents. The structure of these compounds was confirmed by analytical and spectral studies, highlighting their significance in medicinal chemistry research for combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Activity
Another aspect of scientific research involving this compound focuses on its potential antiproliferative effects. A series of thiazole compounds, presumably related to or derived from similar chemical frameworks, were synthesized and tested against breast cancer cells (MCF7). These studies aimed to identify compounds with significant anticancer activity, contributing to the ongoing search for effective cancer treatments. The research process involved alkylating ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with alkyl bromides, followed by refluxing with hydrazine hydrate to produce various thiazole derivatives. The antiproliferative activity of these compounds was evaluated, demonstrating the potential of such chemical structures in cancer therapy (Sonar et al., 2020).
Novel Synthesis Approaches
The compound's utility extends into the realm of synthetic chemistry, where novel synthesis routes are developed for related heterocyclic compounds. These synthesis strategies not only provide new pathways for creating diverse chemical entities but also contribute to the broader understanding of chemical reactivity and compound design. For example, novel synthesis approaches involving one-pot, multi-component reactions have been developed to create derivatives of the chemical structure . These methods emphasize the efficiency, yield, and practicality of synthesizing complex molecules, which can have implications in drug discovery and development (Bade & Vedula, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(Z)-N-[[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-7-5-11(20)12(14(21)22-7)8(2)18-19-15-17-10(6-24-15)13-9(16)3-4-23-13/h3-6,20H,1-2H3,(H,17,19)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDKUOQXCCWKB-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=C(C=CS3)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N\NC2=NC(=CS2)C3=C(C=CS3)Cl)/C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride](/img/structure/B2613137.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)





![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)
